![molecular formula C21H22N4O4S B2877027 methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate CAS No. 1796964-23-2](/img/structure/B2877027.png)
methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The pyrazole and pyridine rings are aromatic heterocycles, which could contribute to the compound’s stability and reactivity. The sulfamoyl group and the benzoate ester could also have significant effects on the compound’s properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it’s used. The pyrazole and pyridine rings might undergo substitution reactions, while the sulfamoyl group and the benzoate ester could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar sulfamoyl group and the nonpolar cyclopropyl group .Scientific Research Applications
Agrochemicals: Crop Protection
This compound can be utilized in the development of new agrochemicals due to its structural motif, which is common in active ingredients for crop protection. The trifluoromethylpyridine (TFMP) derivatives, to which this compound is related, have been extensively used to protect crops from pests .
Pharmaceuticals: Tuberculosis Treatment
Derivatives of this compound have shown promise as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). This application is particularly significant given the global health challenge posed by TB and the rise of drug-resistant strains .
Veterinary Medicine
Similar to its use in human pharmaceuticals, this compound’s derivatives could be applied in veterinary medicine, providing treatments for animal diseases that require the unique properties of the TFMP moiety .
Chemical Synthesis: Intermediate
The compound serves as an intermediate in the synthesis of various organic molecules. Its unique physicochemical properties, imparted by the fluorine atom and pyridine moiety, make it valuable for developing novel compounds with desired biological activities .
Functional Materials
Due to the compound’s unique characteristics, it can contribute to the advancement of functional materials. These materials may have applications in various industries, including electronics, coatings, and more .
Research Tool: Biological Studies
As a research tool, this compound can be used to study the biological activities of TFMP derivatives. It helps in understanding the interaction between these compounds and biological systems, which is essential for the design of new drugs and agrochemicals .
Mechanism of Action
Target of Action
Similar compounds with a pyridine moiety have been used in the pharmaceutical and agrochemical industries . They are thought to interact with a variety of biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s worth noting that compounds with similar structures have been reported as potent inhibitors of mycobacterial atp synthase . They interact with their targets and cause changes that inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Given that similar compounds have been reported to inhibit mycobacterial atp synthase , it can be inferred that this compound might affect the energy production pathways in the target organisms.
Pharmacokinetics
Some compounds with similar structures have shown good mouse/human liver microsomal stabilities , which could impact their bioavailability.
Result of Action
Similar compounds have exhibited potent in vitro growth inhibition of mycobacterium tuberculosis , suggesting that this compound might have a similar effect.
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in similar compounds suggest that they might be stable and effective in a variety of environments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-29-21(26)16-7-9-17(10-8-16)30(27,28)23-12-13-25-20(15-5-6-15)14-19(24-25)18-4-2-3-11-22-18/h2-4,7-11,14-15,23H,5-6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDHGMUJYBMGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate |
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